molecular formula C14H13ClN2O4S B14606596 N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 60498-63-7

N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14606596
CAS No.: 60498-63-7
M. Wt: 340.8 g/mol
InChI Key: CFUCLQFGDWCYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-nitrophenyl group and a 4-dimethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-2-nitrotoluene with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a base like potassium carbonate . The reaction mixture is heated and stirred to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in generating reactive intermediates that can disrupt cellular processes. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

60498-63-7

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chloro-2-nitrophenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-10-6-8-11(9-7-10)22(20,21)16(2)13-5-3-4-12(15)14(13)17(18)19/h3-9H,1-2H3

InChI Key

CFUCLQFGDWCYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.